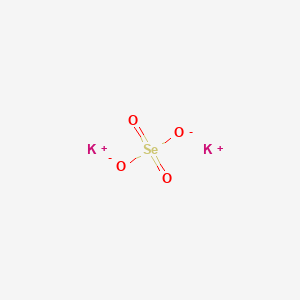![molecular formula C12H10N2 B1202981 9-Methyl-9h-pyrido[3,4-b]indole CAS No. 2521-07-5](/img/structure/B1202981.png)
9-Methyl-9h-pyrido[3,4-b]indole
Overview
Description
9-Methyl-9H-pyrido[3,4-b]indole, also known as 9-methyl-9H-beta-carboline, is a chemical compound with the molecular formula C12H10N2 . It has a molecular weight of 182.22 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for 9-Methyl-9h-pyrido[3,4-b]indole is 1S/C12H10N2/c1-14-11-5-3-2-4-9(11)10-6-7-13-8-12(10)14/h2-8H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis
There is a study that investigates the chemical reactivity behavior of 9-Methyl-9h-pyrido[3,4-b]indole and its C1-substituted derivatives .Physical And Chemical Properties Analysis
9-Methyl-9h-pyrido[3,4-b]indole is a solid at room temperature .Scientific Research Applications
Cancer Treatment
9-Methyl-9h-pyrido[3,4-b]indole derivatives have been studied for their potential in treating cancer. These compounds exhibit properties that can inhibit the growth of cancer cells. Research has focused on synthesizing indole derivatives that can be used as biologically active compounds to target and treat various types of cancer cells .
Antimicrobial Activity
The antimicrobial properties of indole derivatives make them valuable in the development of new treatments for infections. Studies have shown that these compounds can be effective against a range of microbes, offering a potential pathway for the creation of new antibiotics .
Treatment of Neurological Disorders
Indoles, including 9-Methyl-9h-pyrido[3,4-b]indole, have been associated with neuroprotective effects. They are being researched for their potential to treat neurological disorders such as Parkinson’s disease and Alzheimer’s, due to their ability to modulate neurotransmitter systems .
Quantum Chemical Analysis
Computational studies have been conducted to understand the quantum chemical descriptors of 9-Methyl-9h-pyrido[3,4-b]indole. These studies help in predicting the reactivity and interaction of the compound with other molecules, which is crucial for drug design and development .
Anti-Leishmanial Agents
Research has been directed towards evaluating the structure-activity relationship of 9-Methyl-9h-pyrido[3,4-b]indole derivatives as anti-leishmanial agents. This work aims to develop new treatments for leishmaniasis, a disease caused by parasites transmitted through the bites of infected sand flies .
Design and Synthesis of Novel Anti-Cancer Agents
The design and synthesis of novel anti-cancer agents using 9-Methyl-9h-pyrido[3,4-b]indole as a core structure have been explored. These studies involve optimizing the compound’s interaction with target proteins to enhance its therapeutic efficacy .
Safety and Hazards
The compound has been classified with the signal word “Warning” and hazard statements H315 and H319 . These statements indicate that it may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding dust formation and contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
Mechanism of Action
9-Methyl-9H-pyrido[3,4-b]indole: , also known as 1-Methyl-9H-pyrido[3,4-b]indole , belongs to the class of harmala alkaloids . These compounds are characterized by a structure based on harmaline, harmine, harmalol, harman, or derivatives thereof. Specifically, they consist of a pyrimidine fused to the pyrrole moiety of an indole, forming a pyrido[3,4-b]indole .
properties
IUPAC Name |
9-methylpyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2/c1-14-11-5-3-2-4-9(11)10-6-7-13-8-12(10)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABOIYXDALNSES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179871 | |
| Record name | 9-Methyl-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-9h-pyrido[3,4-b]indole | |
CAS RN |
2521-07-5 | |
| Record name | 9-Methyl-beta-carboline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002521075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methyl-beta-carboline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-METHYL-.BETA.-CARBOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GC837J2CCJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 9-Methyl-9H-pyrido[3,4-b]indole influence its ability to form hydrogen bonds?
A1: 9-Methyl-9H-pyrido[3,4-b]indole possesses two nitrogen atoms capable of participating in hydrogen bonding. Research suggests that the strength of the hydrogen bond donor and cooperative effects from multiple donor molecules can significantly impact the interaction. Weaker donors tend to form hydrogen bond complexes (HBCs), while stronger donors or multiple donors can lead to the formation of proton transfer complexes (PTCs) with a shift of the proton closer to the nitrogen atom. []
Q2: What unique excited-state reactions have been observed with 9-Methyl-9H-pyrido[3,4-b]indole in the presence of a proton donor?
A2: Studies using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a proton donor revealed the formation of a 1:2 hydrogen-bonded proton-transfer complex (PTC) between the pyridinic nitrogen of 9-Methyl-9H-pyrido[3,4-b]indole and HFIP. Furthermore, a cation-like exciplex (CL) forms through interaction of the excited PTC with another HFIP molecule. These excited-state reactions highlight the complex behavior of this compound. []
Q3: Has computational chemistry been used to study 9-Methyl-9H-pyrido[3,4-b]indole?
A3: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the impact of various substituents on the chemical reactivity of 9-Methyl-9H-pyrido[3,4-b]indole. The studies, conducted with different basis sets and across various solvent environments, suggest that an anthracen-9-yl group at the C1 position enhances reactivity more significantly than other substituents. This finding was further supported by Natural Bond Orbital (NBO) analysis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



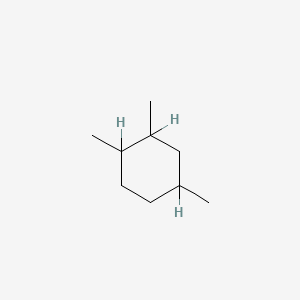


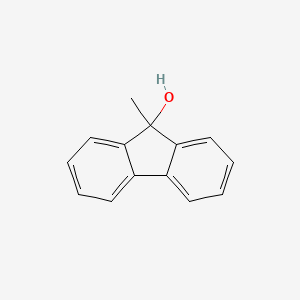
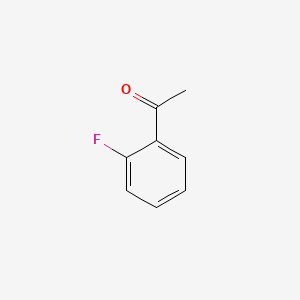
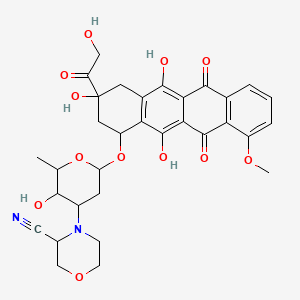


![2,4-bis-[N,N'-di-(carboxymethyl)-aminomethyl]fluorescein](/img/structure/B1202913.png)




